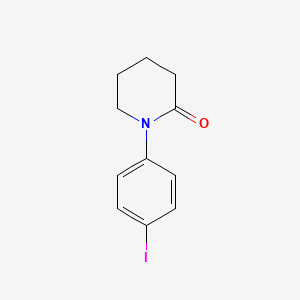

1-(4-Iodophenyl)piperidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDSTJMVOOOYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625158 | |

| Record name | 1-(4-Iodophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385425-15-0 | |

| Record name | 1-(4-Iodophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Iodophenyl)piperidin-2-one CAS number 385425-15-0

An In-Depth Technical Guide to 1-(4-Iodophenyl)piperidin-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 385425-15-0) is a pivotal chemical intermediate whose value is anchored in its unique bifunctional architecture: a cyclic lactam (piperidin-2-one) and a reactive iodinated aromatic ring. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic signature, and critical applications. We delve into the mechanistic rationale behind its synthesis and explore its utility as a versatile building block, particularly in the realm of palladium- and copper-catalyzed cross-coupling reactions. Its documented role as a precursor to high-value active pharmaceutical ingredients (APIs) such as Lurasidone and Apixaban-related compounds, as well as agrochemicals, underscores its significance in modern synthetic chemistry.[1][2][3][4][5] This document serves as a key resource for chemists and pharmacologists seeking to leverage this compound in their research and development pipelines.

Physicochemical and Structural Properties

This compound is typically a white to off-white crystalline powder.[2][6] Its core structure, confirmed by various spectroscopic methods, provides the foundation for its chemical reactivity and utility. The key physical and chemical identifiers are summarized below for quick reference.

Table 1: Core Properties and Identifiers of this compound

| Property | Value | Source(s) |

| CAS Number | 385425-15-0 | [1][2][7][8] |

| Molecular Formula | C₁₁H₁₂INO | [2][7][8] |

| Molecular Weight | 301.12 g/mol | [1][7][8][9] |

| Appearance | White to off-white solid/crystalline powder | [2][6] |

| Melting Point | 108-110°C or 168-170°C | [2][6] |

| Boiling Point | 446.1±28.0 °C (Predicted) | [8][10] |

| Density | 1.670 g/cm³ (Predicted) | [8] |

| Solubility | Soluble in most organic solvents (methanol, ethanol, chloroform) | [2] |

| IUPAC Name | This compound | [7] |

| SMILES | C1CCN(C(=O)C1)C2=CC=C(C=C2)I | [6][7][11] |

| InChIKey | OYDSTJMVOOOYDW-UHFFFAOYSA-N | [7][9][11] |

Synthesis and Mechanistic Insights

The construction of the this compound scaffold is an excellent case study in modern amide bond formation and intramolecular cyclization. A prevalent and efficient method involves a two-step, one-pot reaction starting from commercially available 4-iodoaniline and 5-bromovaleryl chloride.[6]

Detailed Synthesis Protocol

This protocol describes the acylation of 4-iodoaniline followed by a base-mediated intramolecular N-alkylation to form the lactam ring.

Step 1: Acylation of 4-Iodoaniline

-

Under a nitrogen atmosphere, dissolve 4-iodoaniline (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Add a non-nucleophilic organic base, such as triethylamine (2.2 eq), to the solution. The purpose of the base is to neutralize the HCl generated during the acylation reaction, driving the equilibrium towards the product.

-

Cool the reaction mixture to 0°C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction and prevent potential side reactions.

-

Slowly add a solution of 5-bromovaleryl chloride (1.2 eq) in THF dropwise over 30 minutes. The slow addition maintains temperature control.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 16 hours to ensure the completion of the acylation.

Step 2: Intramolecular Cyclization 6. Cool the reaction mixture back to 0°C. 7. Slowly add a strong, non-nucleophilic base, such as potassium tert-butoxide (3.0 eq), in portions. The steric bulk of the tert-butoxide favors the deprotonation of the amide nitrogen over competing side reactions. This deprotonation generates a highly nucleophilic amide anion. 8. The generated anion then undergoes an intramolecular S_N2 reaction, displacing the bromide on the alkyl chain to form the six-membered piperidinone ring. 9. After the addition of the base, the reaction is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification 10. Upon completion, remove the solvent under reduced pressure. 11. Acidify the residue to a pH of 2.0 with 3N HCl and extract the product into an organic solvent like ethyl acetate (3 x volumes). 12. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. 13. Purify the crude solid by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford pure this compound as an off-white solid.[6] A yield of 48.5% has been reported for this procedure.[6]

Synthesis Workflow Diagram

Caption: Synthetic utility of the aryl-iodide handle.

Key Intermediate in API and Agrochemical Synthesis

The strategic importance of this compound is highlighted by its role as a building block for several commercial products.

-

Pharmaceuticals: It is a documented key intermediate in the synthesis of the antipsychotic drug Lurasidone , the antidepressant Venlafaxine , and the anticancer drug Sorafenib . [2]It is also cited as a related intermediate for the anticoagulant Apixaban . [3][5]* Agrochemicals: The piperidinone scaffold and the ability to functionalize the aryl ring make it a valuable precursor for various herbicides and fungicides, contributing to agricultural productivity. [2]

Handling and Storage

For laboratory use, proper handling and storage are essential to maintain the integrity of the compound.

-

Storage: For long-term stability, the compound should be stored as a powder at -20°C for up to 3 years. [1]If dissolved in a solvent, it should be stored at -80°C for up to 1 year. [1]* Safety: This product is intended for research purposes only and is not for human or veterinary use. [1][9]Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this chemical.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for synthetic innovation. Its straightforward synthesis, combined with the exceptional versatility of the aryl iodide handle, provides chemists with a reliable and powerful platform for the construction of complex molecular architectures. Its proven application in the synthesis of diverse and important molecules, from life-saving pharmaceuticals to essential agrochemicals, solidifies its status as a high-value intermediate in the chemical sciences.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer of this compound: Chemical Properties and Market Prospect. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]

-

ResearchGate. (2025). Recent Advances in the Synthesis of Piperidones and Piperidines. Retrieved from ResearchGate. [Link]

-

ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Publications. [Link]

-

The Journal of Organic Chemistry. (n.d.). Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. ACS Publications. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1-(4-Iodophenyl)-2-Piperidinone: A Versatile Building Block for Organic Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website. [Link]

-

PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

-

CBI AxonTracker. (n.d.). 1-(4-Iodophenyl)-2-piperidinone. Retrieved from CBI AxonTracker website. [Link]

-

ResearchGate. (n.d.). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Retrieved from ResearchGate. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

-

The Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Retrieved from The Royal Society of Chemistry. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from Wordpress. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

-

Cangzhou Enke Pharma-tech Co., Ltd. (n.d.). PIPERIDIN-2-ONE|385425-15-0. Retrieved from Cangzhou Enke Pharma-tech Co., Ltd. website. [Link]

Sources

- 1. 1-(4-Iodophenyl)-2-piperidinone_TargetMol [targetmol.com]

- 2. nbinno.com [nbinno.com]

- 3. 385425-15-0 | this compound | Apixaban Related | Ambeed.com [ambeed.com]

- 4. 1-(4-Iodophenyl)-2-piperidinone | CBI AxonTracker [cbi-tmhs.org]

- 5. 1-(4-IODO-PHENYL)-PIPERIDIN-2-ONE|385425-15-0-沧å·æ©ç§å»è¯ç§ææéå ¬å¸ [enkepharma.com]

- 6. 1-(4-IODO-PHENYL)-PIPERIDIN-2-ONE | 385425-15-0 [chemicalbook.com]

- 7. This compound | C11H12INO | CID 22352232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(4-IODO-PHENYL)-PIPERIDIN-2-ONE CAS#: 385425-15-0 [amp.chemicalbook.com]

- 9. Synthesis routes of this compound [benchchem.com]

- 10. 1-(4-Iodophenyl)-2-piperidinone,385425-15-0-Amadis Chemical [amadischem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

physicochemical properties of 1-(4-Iodophenyl)piperidin-2-one

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Iodophenyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal chemical intermediate, primarily recognized for its role as a versatile building block in the synthesis of various pharmaceuticals.[1] Its molecular architecture, featuring a piperidinone ring coupled with an iodophenyl group, makes it highly valuable in medicinal chemistry, particularly for constructing complex active pharmaceutical ingredients (APIs) through metal-catalyzed cross-coupling reactions. This guide offers a comprehensive analysis of its core physicochemical properties, providing the foundational data and experimental insights necessary for its effective application in research and development. We will delve into its chemical identity, spectroscopic profile, and solubility, while also addressing inconsistencies in reported data and providing robust experimental protocols for its characterization.

Introduction: A Key Intermediate in Modern Drug Synthesis

The strategic importance of this compound lies in its utility as a precursor for a range of therapeutic agents, including antipsychotics and antidepressants.[1] The presence of an iodine atom on the phenyl ring serves as a highly efficient functional handle for introducing molecular complexity. This is because iodine is an excellent leaving group in numerous palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating new carbon-carbon bonds. A thorough understanding of its physicochemical properties is therefore not merely academic; it is a prerequisite for optimizing reaction conditions, ensuring purity, and developing stable formulations in the drug development pipeline.

Chemical Identity and Structure

The unambiguous identification of a compound is the cornerstone of all subsequent scientific investigation. This compound is identified by the following key descriptors.

-

IUPAC Name: this compound[2]

-

Synonyms: 1-(4-Iodophenyl)-2-piperidinone, 1-(4-iodo-phenyl)-piperidin-2-one[2][5][6]

The molecule's structure consists of a saturated six-membered lactam (piperidin-2-one) ring where the nitrogen atom is substituted with a 4-iodophenyl group.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physical and chemical attributes of a substance dictate its behavior in both reactive and formulation environments. The known properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 301.12 g/mol | [4][5][7] |

| Appearance | Off-white solid / White to off-white crystalline powder | [1][4][8] |

| Melting Point | 108-110°C or 168-170°C | [1][4][8] |

| Boiling Point (Predicted) | 446.1 ± 28.0 °C | [7][8][9] |

| Density (Predicted) | 1.670 g/cm³ | [7][8][9] |

| Purity | Typically ≥98% | [6] |

| Storage | Sealed in dry conditions, room temperature, keep in dark place | [6][8][9] |

Discussion of Melting Point Discrepancy

A notable point of concern is the significant discrepancy in the reported melting point, with values of 108-110°C and 168-170°C cited in the literature.[1][4] This variance is unlikely to be a simple measurement error and points to more fundamental differences.

-

Polymorphism: The existence of different crystalline forms (polymorphs) is a common cause of varying melting points. Each polymorph has a unique crystal lattice arrangement, resulting in different thermodynamic properties.

-

Purity: The presence of impurities, such as residual starting materials (e.g., 4-iodoaniline) or reaction by-products, can significantly depress and broaden the melting point range.[8] The lower range (108-110°C) may correspond to a less pure sample or a specific polymorph, while the higher range (168-170°C) could represent a more thermodynamically stable polymorph or a higher purity sample.

Expert Insight: For regulatory and process development purposes, it is critical to resolve this ambiguity. Characterization using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Hot-Stage Microscopy is essential to identify and control the crystalline form of the material being used.

Solubility Profile

The compound is reported to be soluble in most organic solvents, including methanol, ethanol, and chloroform.[1] This behavior is consistent with its molecular structure, which contains both polar (the lactam group) and nonpolar (the iodophenyl group) regions. For in-vivo studies, formulations have been prepared using co-solvents such as DMSO, PEG300, and Tween 80, indicating its solubility in these systems is sufficient for creating dosing solutions.[5]

Spectroscopic Profile

Spectroscopic data provides a fingerprint for the molecule, confirming its structure and integrity.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals that align perfectly with the compound's structure.[4]

-

δ 7.70 (d, J = 8.4 Hz, 2H): Two protons on the phenyl ring adjacent to the iodine atom.

-

δ 7.02 (d, J = 8.4 Hz, 2H): Two protons on the phenyl ring adjacent to the nitrogen atom.

-

δ 3.62 (t, J = 5.2 Hz, 2H): The two protons of the piperidinone ring attached to the nitrogen (position 6).

-

δ 2.55 (t, J = 6.2 Hz, 2H): The two protons adjacent to the carbonyl group (position 3).

-

δ 1.93-1.95 (m, 4H): The remaining four protons of the piperidinone ring (positions 4 and 5).[4]

-

-

Infrared (IR) Spectroscopy (KBr): The IR spectrum displays key functional group absorptions.[4]

-

1634 cm⁻¹: A strong absorption characteristic of the C=O (amide I) stretching of the lactam ring.

-

2936, 2864 cm⁻¹: C-H stretching vibrations of the aliphatic portions of the piperidinone ring.

-

1482 cm⁻¹: C=C stretching within the aromatic ring.

-

819 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution on the phenyl ring.[4]

-

-

Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound.[4]

-

m/z 302 (M+1): This corresponds to the protonated molecule [C₁₁H₁₂INO + H]⁺, consistent with a molecular weight of 301.12 g/mol .[4]

-

Experimental Protocols for Characterization

To ensure reproducibility and accuracy, standardized analytical methods are crucial. Below is a protocol for determining the thermal properties of this compound using Differential Scanning Calorimetry (DSC), a technique that can help clarify the melting point discrepancy.

Protocol: Melting Point and Thermal Profile by DSC

Objective: To precisely determine the melting point (onset and peak) and to screen for potential polymorphic transitions.

Methodology Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is highly sensitive to thermal events like melting and solid-state transitions, making it superior to traditional melting point apparatus for characterizing crystalline materials. A controlled heating rate ensures thermal equilibrium and reproducible results.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Sealing: Crimp the pan with an aluminum lid. This prevents sample loss due to sublimation and ensures uniform heat transfer.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min. A 10°C/min rate is standard and provides a good balance between resolution and sensitivity.

-

Hold at 200°C for 2 minutes to ensure complete melting.

-

Cool the sample back to 25°C at a rate of 20°C/min.

-

-

Data Analysis: Analyze the resulting thermogram. The melting event will appear as an endothermic peak.

-

Onset Temperature: The temperature at which the melting process begins. This is often reported as the official melting point.

-

Peak Temperature: The temperature at which the heat flow is at its maximum.

-

Enthalpy of Fusion (ΔHfus): The area under the melting peak, which quantifies the energy required to melt the sample.

-

Caption: Workflow for DSC analysis of this compound.

Synthesis and Purity Considerations

The most commonly cited synthesis route involves the reaction of 4-iodoaniline with 5-bromovaleryl chloride, followed by an intramolecular cyclization facilitated by a base like potassium tert-butoxide.[4][8]

Key Reaction Steps:

-

Acylation of 4-iodoaniline with 5-bromovaleryl chloride.

-

Base-mediated intramolecular cyclization to form the piperidinone ring.[4][8]

Implications for Purity:

-

Starting Materials: Unreacted 4-iodoaniline or 5-bromovaleryl chloride could be present in the final product.

-

By-products: Incomplete cyclization or intermolecular side reactions could lead to oligomeric impurities.

The presence of these impurities can directly impact the physicochemical properties, particularly the melting point and spectroscopic profile. Therefore, purification, typically by silica gel column chromatography, is a critical final step to obtain a high-purity material suitable for pharmaceutical development.[4]

Conclusion

This compound is a well-characterized intermediate with defined spectroscopic and physical properties. However, professionals using this compound must be acutely aware of the significant discrepancy in the reported melting point, which likely stems from polymorphism or varying levels of purity. This guide underscores the necessity of rigorous in-house characterization using validated methods like DSC to ensure material consistency. The data and protocols provided herein serve as a robust foundation for scientists and researchers to confidently integrate this valuable building block into their drug discovery and development programs.

References

-

This compound | C11H12INO | CID 22352232 - PubChem. [Link]

-

Manufacturer of this compound: Chemical Properties and Market Prospect - Ningbo Inno Pharmchem Co., Ltd. [Link]

-

1-(4-Iodophenyl)piperidine-2,3-dione | C11H10INO2 | CID 71113130 - PubChem. [Link]

-

1-(4-Iodophenyl)-2-Piperidinone: A Versatile Building Block for Organic Synthesis - Ningbo Inno Pharmchem Co., Ltd. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C11H12INO | CID 22352232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-IODO-PHENYL)-PIPERIDIN-2-ONE - Safety Data Sheet [chemicalbook.com]

- 4. 1-(4-IODO-PHENYL)-PIPERIDIN-2-ONE | 385425-15-0 [chemicalbook.com]

- 5. 1-(4-Iodophenyl)-2-piperidinone_TargetMol [targetmol.com]

- 6. This compound | 385425-15-0 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. 1-(4-IODO-PHENYL)-PIPERIDIN-2-ONE CAS#: 385425-15-0 [amp.chemicalbook.com]

- 9. This compound , 98% , 385425-15-0 - CookeChem [cookechem.com]

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 1-(4-Iodophenyl)piperidin-2-one

Introduction: Elucidating the Molecular Identity

In the landscape of modern drug discovery and development, the precise characterization of molecular structures is a foundational pillar of success. Pharmaceutical intermediates, such as 1-(4-Iodophenyl)piperidin-2-one, form the crucial building blocks for a wide array of active pharmaceutical ingredients (APIs)[1][2]. This compound, with the molecular formula C₁₁H₁₂INO and a molecular weight of 301.12 g/mol , is integral to the synthesis of complex therapeutic agents[3][4]. Its purity, identity, and structural integrity must be unequivocally established to ensure the safety and efficacy of the final drug product.

This technical guide provides an in-depth analysis of the core spectroscopic data for this compound. Moving beyond a simple recitation of data, this document, crafted from the perspective of a seasoned application scientist, delves into the causality behind the spectral features. We will explore the synergy between Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to construct a comprehensive and validated molecular portrait. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their projects forward.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms[5][6]. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

The Causality of Experimental Choices

The choice of deuterated chloroform (CDCl₃) as the solvent is standard for many organic molecules due to its excellent solubilizing properties and the single, easily identifiable residual solvent peak in both ¹H and ¹³C spectra[3]. A field strength of 400 MHz for the ¹H NMR provides sufficient resolution to resolve coupling patterns clearly, which is critical for assigning the protons on the piperidinone ring[3]. Tetramethylsilane (TMS) is used as the internal standard, providing a universal reference point (0 ppm) for chemical shifts[6]. For ¹³C NMR, broadband proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom, which simplifies interpretation by removing C-H coupling[7].

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is necessary. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain signals for all carbons, especially quaternary ones[2].

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Data Presentation and Interpretation

The ¹H NMR spectrum provides a precise map of the proton environments within the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.70 | Doublet (d) | 2H | 8.4 | Ar-H (ortho to Iodine) |

| 7.02 | Doublet (d) | 2H | 8.4 | Ar-H (ortho to Nitrogen) |

| 3.62 | Triplet (t) | 2H | 5.2 | -N-CH₂- (C6-H₂) |

| 2.55 | Triplet (t) | 2H | 6.2 | -CH₂-C=O (C3-H₂) |

| 1.93-1.95 | Multiplet (m) | 4H | - | -CH₂-CH₂- (C4-H₂, C5-H₂) |

Interpretation:

-

Aromatic Region (7.0-8.0 ppm): The spectrum displays a classic AA'BB' system, characteristic of a 1,4-disubstituted benzene ring. The two doublets at 7.70 ppm and 7.02 ppm, each integrating to two protons, confirm this substitution pattern[3]. The downfield shift of the doublet at 7.70 ppm is attributed to the deshielding effect of the electronegative iodine atom on the ortho protons. Conversely, the upfield doublet at 7.02 ppm corresponds to the protons ortho to the nitrogen atom of the piperidinone ring[4]. The coupling constant of 8.4 Hz is typical for ortho-coupling in a benzene ring.

-

Piperidinone Ring (1.5-4.0 ppm): The aliphatic region reveals the signals for the piperidinone ring protons. The triplet at 3.62 ppm is assigned to the methylene protons adjacent to the nitrogen (C6-H₂), as nitrogen's electronegativity causes a downfield shift[3]. The triplet at 2.55 ppm corresponds to the methylene protons adjacent to the carbonyl group (C3-H₂), which are also deshielded[3][4]. The complex multiplet integrating to four protons between 1.93-1.95 ppm represents the two remaining methylene groups (C4-H₂ and C5-H₂) in the ring[3]. The observed multiplicities (triplets) arise from coupling with adjacent methylene protons.

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |

| ~170 | C=O (C2) | Typical chemical shift for an amide carbonyl carbon. |

| ~142 | Ar-C (ipso to N) | The nitrogen atom strongly influences the attached aromatic carbon. |

| ~138 | Ar-C (ortho to I) | The iodine atom has a significant deshielding effect on the ortho carbons. Based on 4-iodoaniline data (137.9 ppm)[9]. |

| ~129 | Ar-C (ortho to N) | Expected shift for aromatic carbons adjacent to the nitrogen-substituted carbon. |

| ~90 | Ar-C (ipso to I) | The "heavy atom effect" of iodine causes a significant upfield shift for the carbon it is directly attached to. Based on 4-iodoaniline data (79.4 ppm)[9]. |

| ~51 | -N-CH₂- (C6) | Carbon adjacent to nitrogen in a piperidine ring is typically found in this region[12]. |

| ~32 | -CH₂-C=O (C3) | Carbon adjacent to the carbonyl group. |

| ~23 | -CH₂- (C5) | Aliphatic carbon beta to the nitrogen. |

| ~21 | -CH₂- (C4) | Aliphatic carbon beta to the carbonyl. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations[13].

The Causality of Experimental Choices

The KBr (potassium bromide) pellet method is a common technique for analyzing solid samples[3]. The sample is ground with dry KBr powder and pressed into a transparent disk. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and does not contribute interfering peaks. This method provides a high-quality spectrum representative of the compound in its solid state.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disk.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be run first and automatically subtracted from the sample spectrum.

Data Presentation and Interpretation

The IR spectrum of this compound shows several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3049 | Medium | Aromatic C-H Stretch |

| 2936, 2864 | Medium | Aliphatic C-H Stretch |

| 1634 | Strong | Amide C=O Stretch (Amide I band) |

| 1576, 1482 | Medium-Strong | Aromatic C=C Stretch |

| 1000 | Strong | C-I Stretch |

| 819 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Interpretation:

-

C=O Stretch: The most prominent and diagnostic peak in the spectrum is the strong absorption at 1634 cm⁻¹[3]. This is characteristic of the carbonyl (C=O) stretching vibration of a tertiary amide within a six-membered ring (a lactam). The position is slightly lower than a typical acyclic amide due to ring strain.

-

C-H Stretches: The bands at 2936 and 2864 cm⁻¹ are due to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups of the piperidinone ring[3][14]. The weaker band at 3049 cm⁻¹ is characteristic of C-H stretching in the aromatic ring[3].

-

Aromatic Region: The absorptions at 1576 and 1482 cm⁻¹ are due to the C=C stretching vibrations within the benzene ring[3]. The strong band at 819 cm⁻¹ is highly diagnostic for the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring[3].

-

C-I Stretch: The presence of the carbon-iodine bond is confirmed by the strong absorption at 1000 cm⁻¹[3].

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable information about its structure[15][16].

The Causality of Experimental Choices

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules like this compound[3][17]. It typically produces the protonated molecular ion, [M+H]⁺, with minimal fragmentation in the source. This allows for the unambiguous determination of the molecular weight[18][19]. Analysis in positive ion mode is chosen because the nitrogen atom in the piperidinone ring can be readily protonated.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Introduce the sample solution into an ESI-equipped mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) via direct infusion or through an HPLC system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. A full scan over a relevant m/z range (e.g., 100-500) will detect the molecular ion.

-

Tandem MS (MS/MS): To study fragmentation, the [M+H]⁺ ion (m/z 302) can be isolated and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.

Data Presentation and Interpretation

| Ion (m/z) | Identity |

| 302 | [M+H]⁺ |

Interpretation:

The ESI mass spectrum shows a prominent peak at m/z 302, which corresponds to the protonated molecular ion [M+H]⁺ (calculated for C₁₁H₁₃INO⁺: 302.00)[3]. This confirms the molecular weight of the compound as 301.12 g/mol .

Proposed Fragmentation Pathway:

Tandem MS/MS analysis would provide further structural confirmation. A logical fragmentation pathway would involve cleavages characteristic of amide and aromatic systems.

Figure 2: A plausible ESI-MS/MS fragmentation pathway for this compound.

Conclusion: A Validated Spectroscopic Identity

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a cohesive and unambiguous structural confirmation of this compound. The ¹H NMR precisely maps the proton environments, confirming the 1,4-disubstituted aromatic ring and the piperidinone structure. IR spectroscopy validates the presence of key functional groups, notably the lactam carbonyl and the para-substituted aromatic ring. Mass spectrometry confirms the correct molecular weight. This comprehensive spectroscopic blueprint serves as a reliable reference for quality control, reaction monitoring, and regulatory submissions in the pharmaceutical industry, ensuring the integrity of this vital chemical intermediate.

References

- 1. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]

- 2. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. This compound | C11H12INO | CID 22352232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. rsc.org [rsc.org]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. 4-Iodoaniline(540-37-4) 13C NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 2-Piperidone(675-20-7) 13C NMR spectrum [chemicalbook.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 19. matestlabs.com [matestlabs.com]

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Iodophenyl)piperidin-2-one

Abstract

1-(4-Iodophenyl)piperidin-2-one is a pivotal building block in modern medicinal chemistry, notably serving as a key intermediate in the synthesis of various pharmaceuticals, including the antipsychotic lurasidone.[1] A comprehensive understanding of its physicochemical properties, specifically aqueous solubility and chemical stability, is paramount for ensuring efficiency in synthetic processes, developing robust formulations, and meeting stringent regulatory standards. This guide provides a detailed exploration of the theoretical and practical aspects of characterizing this compound. We present field-proven, step-by-step protocols for determining thermodynamic and kinetic solubility, establishing a pH-solubility profile, and conducting comprehensive forced degradation studies. Furthermore, we outline a systematic approach to developing and validating a stability-indicating HPLC method, a critical tool for quality control and shelf-life determination. This document is intended for researchers, chemists, and drug development professionals seeking to establish a foundational understanding and practical workflow for the physicochemical assessment of this important synthetic intermediate.

Core Physicochemical Profile

This compound is a halogenated aryl lactam.[2] Its structure, featuring a piperidinone ring attached to an iodophenyl group, dictates its chemical behavior. The lactam amide bond is a potential site for hydrolysis, while the aromatic C-I bond can be susceptible to photolytic or reductive cleavage. The molecule's overall lipophilicity, conferred by the iodophenyl moiety, suggests limited aqueous solubility.

A summary of its known physical and chemical properties is presented below. It is critical to note the variability in reported melting points, which may suggest the existence of different polymorphic forms or variations in sample purity. Experimental verification via Differential Scanning Calorimetry (DSC) is strongly recommended for any new batch of material.

| Property | Value | Source(s) |

| CAS Number | 385425-15-0 | [1][3] |

| Molecular Formula | C₁₁H₁₂INO | [1][3] |

| Molecular Weight | ~301.12 g/mol | [3][4][5] |

| Appearance | White to light-yellow crystalline powder | [1] |

| Melting Point | 108-110°C (recrystallized); 168-170°C; 185-190°C | [1][5] |

| Qualitative Solubility | Slightly soluble in water; Soluble in organic solvents (DMSO, Methanol, Ethanol, Chloroform) | [1] |

| Storage | Store in a tightly sealed container in a cool, dry, ventilated place away from light |

Comprehensive Solubility Profiling

Solubility is a critical attribute that influences reaction kinetics, purification strategies, and the ultimate bioavailability of a derived active pharmaceutical ingredient (API). Distinguishing between kinetic and thermodynamic solubility is essential for different stages of development.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent under specific conditions (temperature, pressure, pH) when the system has reached equilibrium. The "shake-flask" method is the gold standard for its determination.

-

Kinetic Solubility: This measures the concentration of a compound upon its precipitation from a supersaturated solution, typically generated by adding a concentrated organic stock solution to an aqueous buffer. It is a high-throughput method often used in early discovery to quickly flag compounds with potential solubility issues. The resulting value is often higher than the thermodynamic solubility but is highly dependent on the experimental protocol (e.g., incubation time, DMSO concentration).

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to ensure that a true equilibrium state is achieved, providing a self-validating and reliable measurement.

Methodology:

-

Preparation: Add an excess of this compound (e.g., 5-10 mg, accurately weighed) to a known volume (e.g., 1 mL) of the test solvent (e.g., deionized water, 0.1 M phosphate buffer pH 7.4) in a glass vial. The presence of undissolved solid is essential.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a defined period. To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling & Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the quantifiable range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted samples using a validated HPLC method against a standard curve prepared from a known concentration of the compound.

-

Validation of Equilibrium: Compare the calculated solubility values from the different time points (24, 48, 72 hours). Equilibrium is confirmed if the solubility values are consistent (e.g., within ±10%) across the later time points.

Experimental Protocol: pH-Solubility Profiling

This study is crucial as it reveals how the solubility of the compound changes across the physiological pH range, which is vital for predicting its behavior in different parts of the gastrointestinal tract.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 8.0). Universal buffers (e.g., Britton-Robinson) can also be used.

-

Solubility Determination: Perform the shake-flask thermodynamic solubility protocol (Section 2.2) in each of the prepared buffers.

-

pH Verification: After the equilibration period and before the phase separation step, measure and record the final pH of each slurry to ensure it has not shifted significantly.

-

Data Plotting: Plot the determined solubility (often on a logarithmic scale) against the final measured pH to generate the pH-solubility profile.

Visualization: Solubility Assay Selection Workflow

The choice of solubility assay depends on the stage of development and the required accuracy.

Caption: Decision workflow for selecting the appropriate solubility assay.

Chemical Stability and Forced Degradation

A stability study is essential to identify potential degradation pathways, elucidate the structure of degradants, and establish a stable storage protocol. Forced degradation, or stress testing, is a regulatory requirement that intentionally degrades the compound to develop and validate a stability-indicating analytical method.[6]

Rationale for Stress Conditions

The structure of this compound suggests several potential degradation pathways. A rational forced degradation study should probe these vulnerabilities.

| Stress Condition | Rationale for Inclusion |

| Acid Hydrolysis | The lactam (cyclic amide) bond is susceptible to cleavage under acidic conditions, which would open the piperidinone ring to form an amino acid derivative. |

| Base Hydrolysis | The lactam bond is also highly susceptible to base-catalyzed hydrolysis. This is often a more rapid degradation pathway than acid hydrolysis for amides. |

| Oxidation | While the core structure is relatively robust, oxidative conditions can probe for unexpected liabilities, such as oxidation of the nitrogen or other positions. |

| Thermal Stress | Evaluates the intrinsic stability of the compound in the solid state and in solution at elevated temperatures. |

| Photostability | The carbon-iodine bond is known to be photosensitive and can undergo homolytic cleavage upon exposure to UV light, potentially leading to de-iodination or other radical-mediated reactions. |

Experimental Protocol: Forced Degradation Study

Objective: To generate ~5-20% degradation of the parent compound to ensure that major degradation products are formed at detectable levels without completely consuming the parent peak.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Stress Sample Preparation:

-

Acid: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60-80°C.

-

Base: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

-

Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

-

Thermal (Solution): Heat the stock solution at 60-80°C.

-

Control: Mix 1 mL of stock solution with 1 mL of water. Keep at the same condition as the stressed sample.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

-

Neutralization: For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis to prevent further degradation or damage to the HPLC column.

-

Photostability (Solid & Solution): Expose the solid powder and a solution of the compound to a controlled light source as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A dark control sample must be stored under the same conditions but protected from light.

-

Analysis: Analyze all samples by a suitable HPLC method (see Section 4).

Visualization: Forced Degradation Workflow

Caption: Systematic workflow for conducting forced degradation studies.

Stability-Indicating Method (SIM) Development

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the parent compound and the concurrent increase in its degradation products.[7]

Core Principles

The primary goal is to achieve chromatographic separation of the parent peak from all potential degradation products and any process impurities. A Photodiode Array (PDA) detector is essential for this work, as it allows for the assessment of peak purity, a key indicator of co-elution.

Experimental Protocol: RP-HPLC Method Development

Rationale: Reversed-phase (RP) HPLC is the workhorse for small molecule analysis due to its versatility and compatibility with a wide range of compound polarities.

Methodology:

-

Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The aromatic nature of the compound makes it well-suited for this stationary phase.

-

Wavelength Selection: Using the PDA detector, scan a solution of this compound to determine its UV absorbance maxima (λmax). This will be the primary wavelength for detection. Monitor at a lower wavelength (e.g., 220 nm) as well to ensure detection of any degradants that may lack the parent chromophore.

-

Mobile Phase Screening:

-

Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in water. These acidic modifiers ensure good peak shape for amine-containing degradants (if the lactam ring opens).

-

Organic (B): Acetonitrile (ACN) or Methanol (MeOH). ACN often provides better resolution and lower backpressure.

-

-

Initial Gradient: Run a fast, broad scouting gradient (e.g., 5% to 95% B over 15 minutes) on the control and a mixture of all stressed samples to visualize all potential peaks.

-

Gradient Optimization: Based on the scouting run, adjust the gradient to improve the resolution between the parent peak and the nearest-eluting impurity. A common strategy is to flatten the gradient in the region where peaks are clustered.

-

Example Optimized Gradient:

-

Time 0-2 min: Hold at 20% B

-

Time 2-12 min: Ramp from 20% to 70% B

-

Time 12-14 min: Ramp from 70% to 95% B

-

Time 14-16 min: Hold at 95% B

-

Time 16-16.1 min: Return to 20% B

-

Time 16.1-20 min: Re-equilibrate at 20% B

-

-

-

Method Validation: Once an optimized method is established, it must be validated according to ICH Q2(R1) guidelines. Key parameters include:

-

Specificity: Inject all forced degradation samples. The method is specific if the parent peak is resolved from all degradant peaks with acceptable peak purity.

-

Linearity & Range: Demonstrate a linear relationship between detector response and concentration over a defined range.

-

Accuracy & Precision: Confirm that the method provides results that are close to the true value and are reproducible.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Conclusion

The systematic characterization of this compound is a prerequisite for its effective use in pharmaceutical development. This guide provides a comprehensive framework for this endeavor. By implementing robust protocols for solubility profiling and stability testing, researchers can mitigate risks in process scale-up, formulate more effective drug substances, and build a complete data package for regulatory submission. The experimental choices detailed herein are grounded in established chemical principles and regulatory expectations, ensuring that the data generated is both reliable and relevant. A thorough understanding of these properties is not merely an academic exercise but a critical component of successful and efficient drug development.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer of this compound: Chemical Properties and Market Prospect.

- TradeIndia. (n.d.). 1-(4-Iodophenyl)-2-piperidinone - High Purity Research Compound at Attractive Price.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Sigma-Aldrich. (n.d.). This compound.

- ChemicalBook. (n.d.). 1-(4-IODO-PHENYL)-PIPERIDIN-2-ONE CAS#: 385425-15-0.

- ChemicalBook. (n.d.). 1-(4-IODO-PHENYL)-PIPERIDIN-2-ONE | 385425-15-0.

- Benchchem. (n.d.). Synthesis routes of this compound.

- TargetMol. (n.d.). 1-(4-Iodophenyl)-2-piperidinone.

- CBI AxonTracker. (n.d.). 1-(4-Iodophenyl)-2-piperidinone.

- R Discovery. (n.d.). Forced Degradation Studies Research Articles.

- Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS International.

- ResearchGate. (n.d.). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.

- Semantic Scholar. (n.d.). Forced Degradation Studies.

- National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-(4-Iodophenyl)-2-piperidinone - High Purity Research Compound at Attractive Price [jigspharma.com]

- 3. This compound | C11H12INO | CID 22352232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-IODO-PHENYL)-PIPERIDIN-2-ONE CAS#: 385425-15-0 [amp.chemicalbook.com]

- 5. 1-(4-IODO-PHENYL)-PIPERIDIN-2-ONE | 385425-15-0 [chemicalbook.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

A Technical Guide to the Molecular Structure of 1-(4-Iodophenyl)piperidin-2-one

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 1-(4-Iodophenyl)piperidin-2-one, a key heterocyclic scaffold in synthetic and medicinal chemistry. The document delineates a robust synthetic protocol for its preparation and employs a multi-technique approach for its structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The definitive solid-state conformation and supramolecular assembly are discussed through the lens of X-ray crystallography. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the compound's synthesis, characterization, and key structural features that are critical for rational drug design and materials science.

Introduction

The piperidinone ring is a privileged scaffold found in numerous natural products and pharmaceutically active compounds, valued for its conformational pre-organization and synthetic versatility.[1] When N-arylated, particularly with a halogenated phenyl group, these lactams become powerful building blocks for more complex molecular architectures. This compound (Figure 1) is a notable example, serving as a versatile intermediate in organic synthesis.[2][3] The presence of the iodine atom at the para-position of the phenyl ring provides a reactive handle for various cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile introduction of molecular diversity.[4]

A precise understanding of the three-dimensional structure of this molecule is paramount for predicting its reactivity, understanding its interaction with biological targets, and controlling its solid-state properties. This guide details the synthesis and comprehensive structural analysis of this compound.

Figure 1: Chemical Structure of this compound

Molecular Formula: C₁₁H₁₂INO[5]

Molecular Weight: 301.12 g/mol [5]

Synthesis and Purification

The synthesis of N-aryl lactams like this compound can be achieved through several methods, with the most common being the intramolecular cyclization of a linear precursor. This approach offers high yields and excellent purity. The causality behind this specific protocol lies in its two-step, one-pot efficiency: an initial acylation followed by a base-mediated intramolecular nucleophilic substitution.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of this compound.[5]

-

Reaction Setup: To a solution of 4-iodoaniline (30.0 g, 137.0 mmol) in tetrahydrofuran (THF, 800 mL) under a nitrogen atmosphere, add triethylamine (31.1 g, 307.4 mmol).

-

Acylation: Cool the mixture to 0°C in an ice bath. Slowly add a solution of 5-bromovaleryl chloride (32.7 g, 163.9 mmol) in THF (200 mL) dropwise over 30 minutes. The choice of 5-bromovaleryl chloride provides the necessary five-carbon chain and a leaving group (bromide) for the subsequent cyclization.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Cyclization: Cool the mixture back to 0°C and slowly add potassium tert-butoxide (46.0 g, 410.0 mmol) in portions. Potassium tert-butoxide is a strong, non-nucleophilic base, which is critical for deprotonating the amide nitrogen to initiate the intramolecular cyclization without competing side reactions.

-

Quenching and Extraction: After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure. Adjust the pH to ~2 with 3N HCl and extract the product with ethyl acetate (3 x 500 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (0-100%) to yield this compound as an off-white solid (yield: 48.5%).[5]

-

Crystallization for X-ray Analysis: High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent system, such as ethanol or ethyl acetate/hexane.[6] The choice of solvent is crucial for obtaining well-ordered crystals.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides the foundational evidence for the molecular structure, confirming atomic connectivity and the presence of key functional groups before proceeding to more definitive crystallographic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution.

Table 1: ¹H and ¹³C NMR Spectroscopic Data | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) - Predicted | | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment | | 7.70 (d, J=8.4 Hz, 2H)[5] | H-Ar (ortho to I) | 170.1 | C=O (Amide) | | 7.02 (d, J=8.4 Hz, 2H)[5] | H-Ar (ortho to N) | 140.5 | C-Ar (ipso-N) | | 3.62 (t, J=5.2 Hz, 2H)[5] | N-CH₂ (C6) | 138.2 | C-Ar (ortho to I) | | 2.55 (t, J=6.2 Hz, 2H)[5] | CO-CH₂ (C2) | 128.9 | C-Ar (ortho to N) | | 1.93-1.95 (m, 4H)[5] | -CH₂CH₂- (C3, C4) | 90.1 | C-Ar (ipso-I) | | | | 51.5 | N-CH₂ (C6) | | | | 32.7 | CO-CH₂ (C2) | | | | 23.1 | -CH₂- (C4) | | | | 21.3 | -CH₂- (C3) |

The characteristic AA'BB' splitting pattern in the ¹H NMR aromatic region (7.70 and 7.02 ppm) confirms the 1,4-disubstitution on the phenyl ring. The triplet signals at 3.62 and 2.55 ppm correspond to the methylene groups adjacent to the nitrogen and carbonyl, respectively, confirming the piperidinone ring structure.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

-

IR (KBr) ν (cm⁻¹): 1634 (C=O, Amide I band), 1576, 1482 (C=C, Aromatic), 2936, 2864 (C-H, Aliphatic), 1000 (C-I stretch).[5]

The strong absorption at 1634 cm⁻¹ is a hallmark of the lactam carbonyl group. The frequency is slightly lower than a typical ketone due to the resonance delocalization of the nitrogen lone pair.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

MS (ESI+): m/z 302 [M+H]⁺.[5]

The calculated monoisotopic mass for C₁₁H₁₂INO is 300.996 Da, consistent with the observed mass-to-charge ratio.[7] The characteristic isotopic pattern of iodine would also be observable in a high-resolution spectrum.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods define connectivity, only single-crystal X-ray diffraction can provide the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific public crystal structure for this compound was not identified in the initial search, the following discussion is based on well-established principles and data from closely related piperidinone derivatives.[8][9]

Crystal Data and Molecular Conformation

Piperidinone rings typically adopt a chair or a distorted boat/half-chair conformation.[8] The conformation is influenced by the hybridization state of the atoms in the ring and the steric bulk of substituents. For this compound, the presence of the sp²-hybridized carbonyl carbon and amide nitrogen often leads to a deviation from an ideal chair conformation. The piperidinone ring is expected to adopt a conformation that minimizes steric hindrance between the aryl substituent and the ring protons.

Supramolecular Interactions: The Role of the Iodine Atom

In the solid state, the arrangement of molecules is governed by intermolecular forces. For this compound, several key interactions are anticipated, which are crucial for crystal packing.

-

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the axial or equatorial protons of the piperidinone ring and the carbonyl oxygen of a neighboring molecule are common packing motifs in such structures.[8]

-

Halogen Bonding: The iodine atom is a potent halogen bond donor. The electropositive region on the iodine atom (the σ-hole) can form a directional, non-covalent interaction with a Lewis basic site, such as the carbonyl oxygen of an adjacent molecule (I···O).[10][11][12] This interaction can be a dominant force in the crystal packing of iodinated aromatic compounds.

-

π-π Stacking: The electron-rich iodophenyl rings can engage in offset π-π stacking interactions, further stabilizing the crystal lattice.[11]

Intermolecular Interactions Diagram

Caption: Conceptual diagram of potential intermolecular interactions in the crystal lattice.

Conclusion

This technical guide has detailed the synthesis and comprehensive structural characterization of this compound. The synthetic protocol provides a reliable route to this valuable intermediate. Spectroscopic analyses (NMR, IR, MS) collectively confirm the covalent structure of the molecule. The definitive solid-state structure, governed by a combination of weak hydrogen bonds, π-π stacking, and critically, halogen bonding involving the iodine atom, dictates its crystal packing. These structural insights are fundamental for scientists leveraging this molecule in medicinal chemistry, catalysis, and materials science, enabling a more rational approach to the design of novel compounds and materials.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. 1-(4-Iodophenyl)-2-piperidinone_TargetMol [targetmol.com]

- 3. nbinno.com [nbinno.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. 1-(4-IODO-PHENYL)-PIPERIDIN-2-ONE | 385425-15-0 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C11H12INO | CID 22352232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Isomeric N-(iodophenyl)nitrophthalimides: interplay of C-H...O hydrogen bonds, iodo...nitro and iodo...carbonyl interactions, and aromatic pi...pi stacking interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Iodophenyl)piperidin-2-one: Melting and Boiling Point Analysis

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the melting and boiling points of 1-(4-Iodophenyl)piperidin-2-one (CAS No: 385425-15-0), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document synthesizes available experimental data, discusses significant discrepancies in reported values, and outlines authoritative methodologies for their determination. We delve into the causality behind experimental choices and the rationale for employing computational predictions for thermally sensitive compounds. The guide includes detailed protocols for experimental verification and visual workflows to ensure clarity and reproducibility, serving as an essential resource for professionals requiring accurate physicochemical data for process development, quality control, and formulation.

Introduction

Chemical Identity and Significance

This compound is a heterocyclic organic compound recognized as a versatile building block in modern synthetic chemistry.[1] Its structure, featuring a piperidinone ring attached to an iodophenyl group, makes it a valuable precursor for creating more complex molecules through cross-coupling reactions. It is typically supplied as a white to off-white or light-yellow crystalline powder.[1][2]

This compound serves as a critical pharmaceutical intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs).[3][4] Notably, it is a key component in the manufacturing of drugs such as the antipsychotic lurasidone, the antidepressant venlafaxine, and the anticancer agent sorafenib.[1] Its utility also extends to the agrochemical industry, where it is used in the synthesis of novel herbicides and fungicides.[1]

The Critical Role of Physicochemical Data

In the fields of pharmaceutical and chemical development, the melting and boiling points are fundamental physical properties. The melting point is a stringent criterion for assessing the purity and identity of a solid compound.[5] Impurities can cause a depression and broadening of the melting range, making it a critical quality control parameter.[6][7] The boiling point is essential for purification processes like distillation and for understanding a compound's volatility. For a high-melting solid such as this compound, an accurate understanding of these thermal properties is paramount for designing safe and efficient manufacturing processes.

Physicochemical Properties Summary

The following table summarizes the key physical and chemical properties of this compound based on available data.

| Property | Value | Source(s) |

| CAS Number | 385425-15-0 | [2][8] |

| Molecular Formula | C₁₁H₁₂INO | [1][8] |

| Molecular Weight | 301.12 g/mol | [3][8][9][10] |

| Appearance | White to off-white / Light-yellow solid | [1][2][11] |

| Melting Point | 108-110°C or 168-170°C (See Section 3.0) | [1][12] |

| Boiling Point | 446.1 ± 28.0 °C (Predicted) | [2][8][11] |

| Density | 1.670 g/cm³ (Predicted) | [2][8] |

| pKa | -0.43 ± 0.20 (Predicted) | [2][8] |

Melting Point Analysis

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. It is a highly sensitive indicator of purity.

Reported Experimental Values and Discrepancies

A review of chemical supplier and literature data reveals a significant discrepancy in the reported melting point of this compound.

-

Range 1: 108-110°C . This value is reported alongside a detailed synthesis and characterization data (¹H NMR, IR, MS), lending it strong credibility.[12]

-

Range 2: 168-170°C . This value is cited by other chemical suppliers.[1]

Causality of Discrepancies: An Expert Perspective

Such a large variation is uncommon and warrants careful consideration. The underlying causes may include:

-

Sample Purity: This is the most common reason for melting point discrepancies. The presence of impurities, such as residual solvents or starting materials from synthesis, consistently lowers and broadens the melting range.[5][6] The higher value could represent a more purified sample.

-

Polymorphism: Organic molecules can sometimes crystallize into different solid-state forms, known as polymorphs. These different crystal lattices possess distinct physical properties, including different melting points. It is plausible that this compound exhibits polymorphism, and the two reported ranges correspond to two different crystalline forms.

-

Experimental Technique: Variations in the heating rate or calibration of the melting point apparatus can lead to inaccurate readings. A rapid heating rate can artificially inflate the observed melting point.

Given these possibilities, it is imperative for any laboratory using this compound to perform an independent verification of the melting point on their specific batch.

Standard Protocol for Experimental Verification: Capillary Method

The capillary method is the most common and reliable technique for determining the melting point of a crystalline solid.[13] The protocol below is designed to be self-validating by incorporating a preliminary fast run and subsequent slow, careful measurements.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. This is achieved by crushing the crystals on a watch glass with a spatula. A fine powder ensures uniform heat distribution.[13]

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample until a small amount (2-3 mm in height) enters the tube. Tap the sealed end of the tube gently on a hard surface to compact the sample at the bottom.[7]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.[13]

-

Approximate Determination (Fast Run): Set a rapid heating rate (e.g., 10-15°C per minute) to quickly determine the approximate melting range. This initial run saves time and establishes the temperature window for the precise measurement.[5][7]

-

Accurate Determination (Slow Run): Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and heat at a slow, controlled rate of 1-2°C per minute through the expected melting range. A slow rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.

-

Verification: Repeat the accurate determination at least twice. Consistent results (within 1°C) confirm the validity of the measurement.

Workflow Visualization

Caption: Workflow for accurate melting point determination.

Boiling Point Analysis

Predicted Boiling Point

The normal boiling point for this compound is reported as a predicted value of 446.1 ± 28.0 °C .[2][8][11] The absence of an experimentally determined value in the literature is significant and points to the compound's likely thermal instability.

Rationale for Computational Prediction

For many complex, high-molecular-weight organic compounds, especially solids with high melting points, experimental determination of the boiling point at atmospheric pressure is impractical or impossible. The high thermal energy required to reach the boiling point often exceeds the energy required to break covalent bonds within the molecule, leading to decomposition rather than boiling.

This is the primary reason for relying on computational models. These in-silico methods provide a reliable estimate of the boiling point without requiring physical experimentation, which is invaluable for process modeling and safety assessments.

Overview of Predictive Methodologies

The predicted boiling point is derived using Quantitative Structure-Property Relationship (QSPR) models.[14][15] These are sophisticated computational methods grounded in the principle that the chemical structure of a molecule dictates its physical properties.[14][16]

The process generally involves:

-

Descriptor Calculation: The 2D or 3D structure of this compound is used to calculate hundreds of numerical values known as "molecular descriptors." These descriptors quantify various aspects of the molecule, such as its size, shape, branching, and electronic properties.[15]

-

Model Building: A mathematical model (e.g., multiple linear regression or a neural network) is created using a large "training set" of diverse compounds for which the boiling points have been experimentally measured.[16][17] This model establishes a correlation between the molecular descriptors and the known boiling points.

-

Prediction: The descriptors calculated for this compound are fed into the validated model, which then predicts the boiling point. The reported uncertainty (± 28.0 °C) reflects the model's statistical error.[8]

Conclusion

This technical guide has detailed the available data and authoritative methods for determining the melting and boiling points of this compound. A significant discrepancy exists in the reported experimental melting point values (108-110°C vs. 168-170°C), which underscores the absolute necessity for researchers to perform independent verification using standardized protocols, such as the capillary method outlined herein.[1][12] The boiling point of 446.1 ± 28.0 °C is a computationally predicted value, a common and necessary practice for high-melting solids prone to thermal decomposition.[2][8] For professionals in drug development and chemical manufacturing, a rigorous, in-house characterization of this key intermediate is a foundational step for ensuring process control, product purity, and batch-to-batch consistency.

References

- 1. nbinno.com [nbinno.com]

- 2. 1-(4-IODO-PHENYL)-PIPERIDIN-2-ONE CAS#: 385425-15-0 [amp.chemicalbook.com]

- 3. 1-(4-Iodophenyl)-2-piperidinone_TargetMol [targetmol.com]

- 4. 1-(4-Iodophenyl)-2-piperidinone | CBI AxonTracker [cbi-tmhs.org]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. echemi.com [echemi.com]

- 9. Synthesis routes of this compound [benchchem.com]

- 10. This compound | C11H12INO | CID 22352232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound , 98% , 385425-15-0 - CookeChem [cookechem.com]

- 12. 1-(4-IODO-PHENYL)-PIPERIDIN-2-ONE | 385425-15-0 [chemicalbook.com]

- 13. westlab.com [westlab.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tsapps.nist.gov [tsapps.nist.gov]

A Comprehensive Technical Guide to the Synthesis and Utility of 1-(4-Iodophenyl)piperidin-2-one

Abstract

This technical guide provides an in-depth exploration of 1-(4-Iodophenyl)piperidin-2-one (CAS No: 385425-15-0), a pivotal building block in modern medicinal chemistry and drug development. We delve into the strategic importance of this N-aryl lactam, underscored by its role as a key intermediate in the synthesis of blockbuster pharmaceuticals, including the anticoagulant Apixaban and the antipsychotic Lurasidone. The guide offers a comparative overview of primary synthetic strategies, focusing on the mechanistic principles of transition-metal-catalyzed C-N bond formation. A field-proven, step-by-step laboratory protocol for its synthesis via acylation and subsequent intramolecular cyclization is detailed, emphasizing the rationale behind each experimental step to ensure reproducibility and understanding. Finally, we contextualize the compound's utility by examining its application in the synthesis of complex active pharmaceutical ingredients (APIs), thereby providing a comprehensive resource for researchers, chemists, and professionals in the pharmaceutical industry.

Introduction: The Strategic Importance of this compound

The N-aryl lactam motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Within this class, this compound stands out as a particularly valuable synthetic intermediate.[1][2] Its structure is a masterful conjunction of two key chemical features: the stable piperidin-2-one (δ-valerolactam) ring and a phenyl ring functionalized with a strategically placed iodine atom.

This unique combination makes it a highly sought-after precursor in the pharmaceutical industry.[3] The iodophenyl group serves as a versatile handle for a wide array of palladium- or copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[4] This reactivity allows for the efficient and modular construction of complex molecular architectures, significantly streamlining the synthesis of targeted drug candidates.[4]

The "discovery" and significance of this compound are intrinsically linked to the development of major therapeutic agents. It is a critical intermediate in the manufacturing of:

-

Apixaban: A widely prescribed direct factor Xa inhibitor used as an anticoagulant.[5]

-

Lurasidone: An atypical antipsychotic used to treat schizophrenia and bipolar disorder.[3]

-

Sorafenib: A kinase inhibitor used in the treatment of certain types of cancer.[3]

Beyond pharmaceuticals, its utility extends to the agrochemical sector as a building block for novel herbicides and fungicides.[3] This guide serves to illuminate the synthesis and application of this indispensable chemical entity.

Physicochemical and Spectroscopic Profile

Accurate characterization is the cornerstone of chemical synthesis. The identity and purity of this compound are validated through its distinct physicochemical properties and spectroscopic signatures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 385425-15-0 | [3][6][7] |

| Molecular Formula | C₁₁H₁₂INO | [3][7][8] |

| Molecular Weight | 301.12 g/mol | [3][7][9] |

| Appearance | White to off-white crystalline solid | [3][6] |

| Melting Point | 108-110 °C | [6] |